2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside
Brand Name: Vulcanchem
CAS No.: 162088-90-6
VCID: VC0016725
InChI: InChI=1S/C21H31NO9Si/c1-6-32(7-2,8-3)31-18-13-27-21(20(29-15(5)24)19(18)28-14(4)23)30-17-12-10-9-11-16(17)22(25)26/h9-12,18-21H,6-8,13H2,1-5H3/t18-,19+,20-,21+/m1/s1
SMILES: CC[Si](CC)(CC)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C₂₁H₃₁NO₉Si
Molecular Weight: 469.56

2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside

CAS No.: 162088-90-6

Cat. No.: VC0016725

Molecular Formula: C₂₁H₃₁NO₉Si

Molecular Weight: 469.56

* For research use only. Not for human or veterinary use.

2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside - 162088-90-6

Specification

CAS No. 162088-90-6
Molecular Formula C₂₁H₃₁NO₉Si
Molecular Weight 469.56
IUPAC Name [(2S,3R,4R,5R)-3-acetyloxy-2-(2-nitrophenoxy)-5-triethylsilyloxyoxan-4-yl] acetate
Standard InChI InChI=1S/C21H31NO9Si/c1-6-32(7-2,8-3)31-18-13-27-21(20(29-15(5)24)19(18)28-14(4)23)30-17-12-10-9-11-16(17)22(25)26/h9-12,18-21H,6-8,13H2,1-5H3/t18-,19+,20-,21+/m1/s1
SMILES CC[Si](CC)(CC)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-β-D-xylopyranoside is a modified xylose derivative with multiple functional groups that contribute to its specialized biochemical properties. The table below summarizes the key chemical identifiers and characteristics of this compound:

PropertyValue
CAS Number162088-90-6
Molecular FormulaC₂₁H₃₁NO₉Si
Molecular Weight469.56 g/mol
IUPAC Name[(2S,3R,4R,5R)-3-acetyloxy-2-(2-nitrophenoxy)-5-triethylsilyloxyoxan-4-yl] acetate
Alternative Namesβ-D-Xylopyranoside, 2-nitrophenyl 4-O-(triethylsilyl)-, 2,3-diacetate
Physical StateSolid

The compound features a β-D-xylopyranoside core with acetyl groups at positions 2 and 3, a triethylsilyl group at position 4, and a 2-nitrophenyl group attached through a glycosidic bond. This specific arrangement of functional groups confers unique properties that make it valuable for research applications .

Physical and Chemical Properties

The physical and chemical properties of 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-β-D-xylopyranoside are crucial for understanding its behavior in various experimental settings. These properties influence its handling, storage, and application in research contexts:

The compound has a melting point of approximately 96-98°C and a boiling point of 498.9°C at 760 mmHg. It demonstrates good solubility in common organic solvents including dichloromethane, ethyl acetate, and chloroform, but has limited solubility in more polar solvents. Due to its sensitivity to moisture, the compound should be stored in a dry environment to prevent hydrolysis of the protective groups .

The presence of the 2-nitrophenyl group imparts chromogenic properties to the molecule, allowing for spectrophotometric detection when this group is released through enzymatic hydrolysis. The acetyl and triethylsilyl protective groups enhance the stability of the compound while also making it specifically recognizable by certain enzymes .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-β-D-xylopyranoside represents a sophisticated example of carbohydrate chemistry, requiring careful control of reaction conditions to ensure correct stereochemistry and regioselectivity. The preparation typically follows a multi-step process:

Applications in Glycobiology Research

Carbohydrate-Protein Interaction Studies

2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-β-D-xylopyranoside serves as a valuable tool in glycobiology research, particularly in studies focusing on carbohydrate-protein interactions. These interactions are fundamental to numerous biological processes, including cell signaling, protein modification, and disease mechanisms.

The compound's well-defined structure makes it an excellent model substrate for investigating how proteins recognize and interact with carbohydrates. Researchers utilize this compound to probe the specificity and mechanisms of carbohydrate-binding proteins, providing insights into recognition patterns and binding affinities. The presence of the 2-nitrophenyl group allows for easy detection of binding events or subsequent enzymatic reactions.

Studies employing this compound have contributed significantly to our understanding of carbohydrate recognition domains in proteins and how subtle structural modifications can influence binding specificity. This knowledge is crucial for developing targeted therapies that modulate carbohydrate-protein interactions in various disease contexts .

Enzymatic Activity Assays

One of the most significant applications of 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-β-D-xylopyranoside is in enzymatic activity assays, particularly for measuring xylosidase activity. The compound functions as a chromogenic substrate that releases the easily detectable 2-nitrophenyl group upon enzymatic hydrolysis.

When xylosidase enzymes cleave the glycosidic bond between the xylose moiety and the 2-nitrophenyl group, the released 2-nitrophenol can be quantified spectrophotometrically. This property makes the compound an ideal substrate for developing sensitive and specific assays for xylosidase activity. The acetyl and triethylsilyl protecting groups enhance the substrate's stability while also influencing its recognition by specific enzymes .

These assays are invaluable for characterizing novel xylosidases, studying enzyme kinetics, and screening for inhibitors or activators that could modulate enzyme function. The precise control offered by this substrate allows researchers to obtain quantitative data on enzyme activity under various conditions, contributing to our understanding of catalytic mechanisms and substrate specificity .

Role in Biomass Research and Biotechnology

Xylan Degradation Studies

2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-β-D-xylopyranoside plays a crucial role in research focused on xylan degradation, a process central to plant biomass utilization. Xylan, a major component of hemicellulose, represents one of the most abundant polysaccharides in nature, and understanding its degradation has significant implications for biofuel production and other biotechnological applications.

The compound serves as a model substrate for studying the enzymatic breakdown of xylan, particularly the action of β-xylosidases that cleave terminal xylose residues. By using this well-defined synthetic substrate, researchers can isolate and characterize specific aspects of the degradation process without the complications introduced by the heterogeneity of natural substrates. The chromogenic nature of the compound enables real-time monitoring of enzymatic activity and kinetic studies that provide insights into reaction mechanisms .

Research utilizing this compound has contributed to our understanding of how microorganisms degrade plant biomass, knowledge that is essential for developing more efficient processes for biofuel production and other applications of lignocellulosic materials .

Enzyme Engineering and Discovery

The specific structural features of 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-β-D-xylopyranoside make it an excellent tool for enzyme engineering and discovery efforts. The compound's defined structure and chromogenic properties allow for precise measurement of enzyme activity, facilitating the screening and characterization of enzyme variants.

In enzyme engineering, the compound is used to assess how mutations affect the activity and specificity of xylosidases and related enzymes. This information guides rational design strategies aimed at developing enzymes with enhanced properties for biotechnological applications. The triethylsilyl group prevents non-specific degradation and improves enzyme selectivity, making the compound particularly suitable for high-throughput screening assays designed to identify novel enzyme variants .

The compound also serves as a valuable tool in the discovery of carbohydrate-active enzymes from various biological sources. By screening environmental samples or genomic libraries with this substrate, researchers can identify novel enzymes with potential applications in biomass processing, biofuel production, and other industrial processes .

Analytical Applications and Methods

Spectrophotometric Detection

One of the most valuable properties of 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-β-D-xylopyranoside for analytical applications is its ability to generate a chromogenic signal upon enzymatic hydrolysis. This feature enables straightforward spectrophotometric detection in various experimental settings.

When the glycosidic bond is cleaved by a xylosidase enzyme, the released 2-nitrophenol produces a yellow color that can be quantified by measuring absorbance, typically at wavelengths around 400-420 nm. This colorimetric detection method offers several advantages, including simplicity, sensitivity, and compatibility with standard laboratory equipment. The method can be adapted to various formats, from single-sample measurements to high-throughput screening in microplate formats .

The quantitative relationship between enzyme activity and color development makes this compound particularly useful for kinetic studies, allowing researchers to determine parameters such as Km and Vmax for various enzymes. This information is crucial for understanding enzyme mechanisms and for comparing the properties of different enzyme variants .

Biochemical Assay Optimization

The structural features of 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-β-D-xylopyranoside allow for the optimization of biochemical assays to suit specific research needs. The presence of the protecting groups (acetyl and triethylsilyl) influences the compound's stability, solubility, and recognition by enzymes.

Researchers can manipulate assay conditions (pH, temperature, buffer composition) to optimize the performance of the substrate in different experimental contexts. The compound's sensitivity to moisture needs to be considered when designing assays, and appropriate storage conditions are essential to maintain its integrity. The relatively high stability provided by the protecting groups allows for longer assay times when needed, enabling the detection of enzymes with lower activity levels .

The optimization of assays using this compound has contributed to the development of standardized protocols for measuring xylosidase activity across different research groups, facilitating the comparison of results and the reproducibility of experiments .

Current Research Trends and Future Directions

Recent Advances in Application

Recent research has expanded the applications of 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-β-D-xylopyranoside beyond traditional enzymatic assays, exploring its potential in diverse fields such as biofuel development, enzyme engineering, and glycomics.

Current studies are increasingly focused on using the compound in high-throughput screening platforms to discover novel xylanolytic enzymes from environmental samples and metagenomic libraries. These approaches have led to the identification of enzymes with enhanced thermostability, pH tolerance, and catalytic efficiency, properties that are highly desirable for industrial applications. The compound's well-defined structure and chromogenic properties make it ideal for these screening applications .

Another emerging trend involves using the compound in combination with other substrates to create assay panels that can characterize the substrate specificity profiles of carbohydrate-active enzymes. This approach provides a more comprehensive understanding of enzyme function than can be achieved with single-substrate assays .

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